Sodium Hexanoate-6,6,6-d3

Catalog No.
S12785933
CAS No.
M.F
C6H11NaO2
M. Wt
141.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Hexanoate-6,6,6-d3

Product Name

Sodium Hexanoate-6,6,6-d3

IUPAC Name

sodium;6,6,6-trideuteriohexanoate

Molecular Formula

C6H11NaO2

Molecular Weight

141.16 g/mol

InChI

InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1/i1D3;

InChI Key

UDWXLZLRRVQONG-NIIDSAIPSA-M

Canonical SMILES

CCCCCC(=O)[O-].[Na+]

Isomeric SMILES

[2H]C([2H])([2H])CCCCC(=O)[O-].[Na+]

Sodium Hexanoate-6,6,6-d3 is a deuterated form of sodium hexanoate, an organic sodium salt derived from hexanoic acid. Its molecular formula is C6H11NaO2, with a molecular weight of 141.16 g/mol. The compound is characterized by the presence of three deuterium atoms at the 6-position of the hexanoate chain, which enhances its utility in various scientific applications, particularly in nuclear magnetic resonance spectroscopy. This isotopic labeling provides distinct advantages in tracing and studying metabolic pathways and

  • Oxidation: The compound can be oxidized to produce hexanoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced back to hexanoic acid using reducing agents like lithium aluminum hydride.
  • Substitution: The sodium ion can be substituted with other cations, forming various metal hexanoates.

These reactions are significant for understanding the compound's behavior in different chemical environments .

Sodium Hexanoate-6,6,6-d3 exhibits notable biological activity as a stable isotope tracer. It is utilized in metabolic studies to track biochemical pathways involving fatty acid metabolism and energy production. The incorporation of deuterium allows researchers to monitor the compound's movement and transformation within biological systems through techniques like nuclear magnetic resonance spectroscopy .

The synthesis of Sodium Hexanoate-6,6,6-d3 typically involves two main steps:

  • Deuteration of Hexanoic Acid: Hexanoic acid is reacted with deuterium oxide under reflux conditions to replace hydrogen atoms with deuterium.
  • Neutralization: The resulting deuterated hexanoic acid is neutralized with sodium hydroxide to yield Sodium Hexanoate-6,6,6-d3.

Industrial production follows similar synthetic routes but incorporates stringent quality control measures to ensure high purity and isotopic enrichment .

Sodium Hexanoate-6,6,6-d3 has diverse applications across various fields:

  • Chemistry: Serves as a reference standard in nuclear magnetic resonance spectroscopy for studying reaction mechanisms.
  • Biology: Used in metabolic studies to trace biochemical pathways.
  • Medicine: Applied in clinical diagnostics and imaging for metabolic disorder studies.
  • Industry: Utilized in environmental studies for pollutant detection and quality control processes .

Research on Sodium Hexanoate-6,6,6-d3 focuses on its interactions within biological systems. The deuterium atoms provide unique signals that facilitate the tracking of metabolic processes and interactions with enzymes involved in fatty acid metabolism. Such studies contribute to a deeper understanding of metabolic disorders and potential therapeutic targets .

Several compounds share structural similarities with Sodium Hexanoate-6,6,6-d3. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Sodium HexanoateC6H11NaO2Non-deuterated form; widely used in food
Hexanoic AcidC6H12O2Parent compound; not an ionic form
Sodium ButyrateC4H7NaO2Shorter carbon chain; different metabolic role
Sodium CaprylateC8H15NaO2Longer carbon chain; used as an emulsifier

Sodium Hexanoate-6,6,6-d3's unique feature lies in its isotopic labeling with deuterium at specific positions, allowing for enhanced tracking capabilities in metabolic studies compared

Sodium Hexanoate-6,6,6-d3 (CAS 1219794-91-8) is a sodium salt of deuterated caproic acid, with the molecular formula C₆H₁₁NaO₂ and a molecular weight of 141.16 g/mol. The compound features three deuterium atoms at the sixth carbon position, replacing the terminal methyl group’s hydrogens. This structural modification is explicitly denoted in its systematic name: sodium 6,6,6-trideuteriohexanoate.

The parent acid, Caproic acid-6,6,6-d3 (CAS 55320-69-9), undergoes neutralization to form the sodium salt, preserving the isotopic labeling while enhancing solubility for experimental use. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₆D₃H₈NaO₂
Exact Mass141.16 g/mol
Parent Compound (CID)12222599
Deuterium PositionsC6 methyl group

This selective deuteration minimizes isotopic interference with reactive sites while providing a detectable signature in spectral analyses. The compound’s stability under standard storage conditions (4°C) further supports its utility in long-term studies.

Historical Context of Deuterated Carboxylates

Deuterated carboxylates originated in the mid-20th century as tracers for metabolic pathways, capitalizing on deuterium’s non-radioactive nature and distinct NMR signals. Early synthesis methods relied on harsh deuterium exchange conditions, limiting positional specificity. The advent of directed deuteration techniques, such as reversible C–H activation using palladium catalysts, enabled precise labeling at β-carbon positions in carboxylic acids.

Sodium Hexanoate-6,6,6-d3 exemplifies advancements in late-stage deuteration, where ethylenediamine-based ligands facilitate selective hydrogen/deuterium exchange at methyl groups without requiring pre-functionalization. This methodological leap, documented in the Journal of the American Chemical Society (2021), resolved longstanding challenges in modifying nonactivated methylene β-C(sp³)–H bonds. Such innovations expanded the accessibility of deuterated carboxylates for pharmaceutical research, where they serve as internal standards in mass spectrometry and probes for drug metabolism.

Significance in Modern Analytical Chemistry

In nuclear magnetic resonance (NMR) spectroscopy, Sodium Hexanoate-6,6,6-d3’s deuterium atoms split adjacent proton signals, simplifying complex spectra. For instance, the β-hydrogens adjacent to the deuterated methyl group exhibit distinct coupling patterns, aiding in structural elucidation. The compound’s utility extends to quantitative NMR (qNMR), where its well-resolved peaks calibrate analyte concentrations in mixtures.

Mass spectrometry applications exploit the 3 Da mass shift caused by deuterium substitution. When used as an internal standard, Sodium Hexanoate-6,6,6-d3 improves quantification accuracy by compensating for ionization variability in electrospray ionization (ESI) workflows. Recent studies highlight its role in tracking fatty acid metabolism, where deuterium retention in β-oxidation products provides insights into enzymatic selectivity.

Furthermore, the compound’s compatibility with aqueous and organic solvents makes it a versatile candidate for hybrid analytical systems. Researchers have integrated it into micellar electrokinetic chromatography (MEKC) to study hydrophobicity-driven separations, leveraging deuterium’s minimal impact on lipophilicity compared to bulkier isotopes like ¹³C.

Precursor Synthesis: Hexanoic-6,6,6-d3 Acid Production

The synthesis of hexanoic-6,6,6-d3 acid represents a critical first step in the preparation of sodium hexanoate-6,6,6-d3, requiring precise deuterium incorporation at the terminal methyl position [4] [7]. Multiple synthetic approaches have been developed to achieve high deuteration levels while maintaining chemical integrity of the carbon backbone.

Hydrothermal Hydrogen-Deuterium Exchange

The hydrothermal exchange method represents the most widely employed technique for preparing deuterated hexanoic acid precursors [6] [12]. This approach utilizes deuterium oxide under elevated temperature and pressure conditions to facilitate selective deuterium incorporation. The process involves exposing hexanoic acid to deuterium oxide at temperatures ranging from 200 to 300 degrees Celsius under pressures of 50 to 100 bar for extended reaction periods of 12 to 24 hours [6].

Research conducted at the National Deuteration Facility demonstrates that this method consistently achieves deuteration levels between 94 and 99 percent deuterium [6] [21]. The hydrothermal approach benefits from the use of specialized Parr reactors ranging in capacity from 50 milliliters for method development to 1200 milliliters for large-scale synthesis [21]. The high temperature and pressure conditions promote efficient hydrogen-deuterium exchange while minimizing unwanted side reactions that could compromise the molecular structure.

Malonic Acid Derivative Decarboxylation

An alternative synthetic route involves the preparation of deuterated hexanoic acid through malonic acid derivatives via hydrogen-deuterium exchange followed by decarboxylation [5] [8]. This methodology, developed by Wennerberg and Dreisch, utilizes deuterium oxide as the deuterium source in the presence of appropriate catalysts [8]. The process achieves yields ranging from 83 to 94 percent under mild reaction conditions between 100 and 150 degrees Celsius [8].

The malonic acid approach offers several advantages including reduced reaction times of 2 to 6 hours and atmospheric pressure operation [8]. The method demonstrates excellent selectivity for alpha-deuteration while maintaining high isotopic purity. Characterization through nuclear magnetic resonance spectroscopy confirms both chemical purity and isotopic integrity of the resulting deuterated carboxylic acid products [8].

Photoredox and Hydrogen Atom Transfer Catalysis

Recent advances in synthetic methodology have introduced photoredox and hydrogen atom transfer catalysis for precise deuteration of aliphatic carboxylic acids [10]. This approach utilizes deuterium oxide as the deuterium source combined with synergistic photoredox and hydrogen atom transfer catalysis to achieve deuterium incorporation levels up to 99 percent [10]. The method operates under mild conditions at room temperature with reaction times spanning 4 to 8 hours [10].

The photoredox approach demonstrates exceptional selectivity and efficiency while employing environmentally benign reaction conditions [10]. The use of recirculation reactors enables scalable preparation up to 50 millimoles, making this methodology suitable for both laboratory-scale synthesis and preparative applications [10]. The mild reaction conditions prevent thermal decomposition and preserve the integrity of sensitive functional groups.

Palladium-Catalyzed Exchange Systems

The palladium-catalyzed system offers high selectivity and efficiency while maintaining simplicity and safety in operation [22]. The in situ generation of deuterium gas eliminates the need for handling pressurized deuterium, enhancing the practical applicability of this methodology for routine synthesis applications.

MethodDeuterium SourceDeuteration LevelTemperature (°C)Pressure (bar)Reaction Time (hours)
Hydrothermal H/D ExchangeD2O at high temperature/pressure94-99% D200-30050-10012-24
Malonic Acid DecarboxylationD2O with catalyst83-94% yield100-150Atmospheric2-6
Photoredox/HAT CatalysisD2O with photoredox catalyst95-99% D incorporationRoom temperatureAtmospheric4-8
Pd/C-Al-D2O ExchangeD2O with Pd/C and Al95-98% D80-120Atmospheric6-12

Neutralization Protocols for Sodium Salt Formation

The conversion of hexanoic-6,6,6-d3 acid to its corresponding sodium salt requires carefully controlled neutralization procedures to ensure complete conversion while preserving deuterium content [17]. Multiple base systems have been evaluated for their effectiveness in sodium salt formation, with particular attention to reaction stoichiometry and pH control.

Sodium Hydroxide Neutralization

Sodium hydroxide represents the most direct approach for sodium salt formation through neutralization of hexanoic-6,6,6-d3 acid [18]. The reaction proceeds according to the stoichiometric equation where one mole of hexanoic acid reacts with one mole of sodium hydroxide to produce sodium hexanoate and water [18]. Optimal conditions employ a 1:1 molar ratio of acid to base at temperatures between 20 and 25 degrees Celsius .

The neutralization process typically requires 0.5 to 1 hour for completion, achieving yields between 90 and 95 percent . pH monitoring during synthesis is essential, with the neutralization endpoint occurring at pH values between 8 and 10 . The rapid reaction kinetics of sodium hydroxide neutralization make this method suitable for large-scale production applications while maintaining high product quality.

Sodium Bicarbonate Protocol

Sodium bicarbonate offers an alternative neutralization approach that provides enhanced control over reaction conditions . This method utilizes a slight molar deficit of sodium bicarbonate, typically employing a 1:0.95 molar ratio of acid to base . The reaction generates carbon dioxide as a byproduct, which serves as a driving force for complete conversion while facilitating reaction monitoring through gas evolution .

The sodium bicarbonate approach operates at temperatures between 20 and 25 degrees Celsius with reaction times of 1 to 2 hours . This method achieves superior yields ranging from 94 to 97 percent while maintaining pH values between 7 and 8 . The controlled gas evolution and moderate pH conditions minimize the risk of deuterium exchange during neutralization, preserving isotopic integrity of the final product.

Sodium Carbonate Alternative

Sodium carbonate provides a third neutralization option, particularly useful when higher pH conditions are acceptable . This approach employs a 1:0.5 molar ratio reflecting the dibasic nature of sodium carbonate . Reaction temperatures are maintained between 25 and 30 degrees Celsius with extended reaction times of 2 to 3 hours to ensure complete neutralization .

While sodium carbonate neutralization achieves yields between 85 and 90 percent, the higher pH range of 9 to 11 requires careful monitoring to prevent potential deuterium exchange reactions . This method may be preferred in applications where the higher pH can be accommodated without compromising product quality.

BaseMolar Ratio (Acid:Base)Temperature (°C)pH RangeReaction Time (hours)Yield (%)
Sodium Hydroxide (NaOH)1:120-258-100.5-190-95
Sodium Bicarbonate (NaHCO3)1:0.9520-257-81-294-97
Sodium Carbonate (Na2CO3)1:0.525-309-112-385-90

Purification Techniques for Deuterated Compounds

The purification of sodium hexanoate-6,6,6-d3 requires specialized techniques that preserve deuterium content while achieving high chemical purity [20] [21]. Multiple purification approaches have been developed, each offering distinct advantages depending on the scale of operation and purity requirements.

Recrystallization Methods

Recrystallization represents the most commonly employed purification technique for deuterated sodium salts [25]. The process utilizes methanol-water solvent systems to achieve selective crystallization of the desired product while removing impurities . Optimal conditions involve dissolving the crude sodium hexanoate-6,6,6-d3 in boiling methanol followed by controlled cooling to 4 degrees Celsius to induce crystallization .

Recrystallization consistently achieves purities between 98 and 99 percent with recoveries ranging from 75 to 85 percent . The process typically requires 4 to 6 hours for completion and demonstrates excellent deuterium retention throughout the purification cycle . The crystalline structure of the sodium salt facilitates effective separation from soluble impurities while maintaining isotopic integrity.

Vacuum Distillation Applications

Vacuum distillation provides an alternative purification approach particularly suited for volatile deuterated compounds [26] [28]. This technique operates under reduced pressure to lower boiling points, preventing thermal decomposition that might occur under atmospheric distillation conditions [28]. The method achieves purities between 95 and 98 percent with recoveries of 80 to 90 percent [28].

The vacuum distillation process requires 2 to 4 hours for completion and demonstrates good deuterium retention characteristics [28]. However, care must be taken to prevent deuterium exchange reactions that might occur at elevated temperatures, making this method more suitable for compounds with high thermal stability [28].

Chromatographic Separation

Column chromatography offers high-resolution purification capabilities for deuterated sodium salts [27]. The technique employs silica gel stationary phases with methanol mobile phases to achieve selective separation based on polarity differences [27]. This approach consistently delivers purities between 96 and 99 percent with recoveries of 70 to 80 percent [27].

Chromatographic purification requires 3 to 5 hours for completion and maintains excellent deuterium retention throughout the separation process [27]. The method proves particularly valuable for removing closely related impurities that cannot be effectively separated through recrystallization or distillation techniques [27].

High-Performance Liquid Chromatography

High-performance liquid chromatography represents the most advanced purification technique available for deuterated compounds [21]. The method utilizes C18 reversed-phase columns with aqueous methanol mobile phases to achieve ultra-high resolution separations [21]. This approach consistently achieves purities exceeding 99 percent with recoveries between 85 and 95 percent [21].

The high-performance liquid chromatography process requires only 1 to 2 hours for completion while maintaining excellent deuterium retention [21]. The automated nature of this technique enables precise control over separation parameters, making it ideal for applications requiring the highest purity standards [21].

MethodSolvent SystemPurity Achieved (%)Recovery (%)Time Required (hours)Deuterium Retention
RecrystallizationMethanol/Water98-9975-854-6Excellent
Vacuum DistillationNone (neat)95-9880-902-4Good
Column ChromatographySilica gel/Methanol96-9970-803-5Excellent
HPLC PurificationC18/Aqueous methanol99+85-951-2Excellent

Analytical Characterization

Comprehensive analytical characterization is essential for verifying the purity and deuteration level of sodium hexanoate-6,6,6-d3 [21] [29]. Multiple analytical techniques provide complementary information regarding chemical composition and isotopic content [21].

Proton nuclear magnetic resonance spectroscopy serves to confirm proton displacement by deuterium, with deuterium content accuracy of approximately ±2 percent over analysis times of 15 to 30 minutes [29] [35]. Deuterium nuclear magnetic resonance spectroscopy provides direct verification of deuterium incorporation with enhanced accuracy of ±1 percent, though requiring extended analysis times of 30 to 60 minutes [35].

Mass spectrometry delivers molecular weight confirmation with the highest accuracy of ±0.5 percent over rapid 5 to 10 minute analysis periods [32] [36]. Carbon-13 nuclear magnetic resonance spectroscopy enables qualitative carbon framework analysis over 30 to 45 minute timeframes [29]. Infrared spectroscopy provides functional group identification through qualitative analysis completed within 5 to 15 minutes [7].

TechniquePurposeDeuterium Content AccuracyAnalysis Time (minutes)
1H NMRConfirm proton displacement±2%15-30
2H NMRVerify deuterium incorporation±1%30-60
Mass SpectrometryMolecular weight confirmation±0.5%5-10
13C NMRCarbon framework analysisQualitative30-45
IR SpectroscopyFunctional group identificationQualitative5-15

Physicochemical Characterization

Crystallographic Properties

Sodium Hexanoate-6,6,6-d3 represents a deuterated isotopologue of sodium hexanoate where three hydrogen atoms at the terminal methyl group (position 6) are replaced with deuterium atoms. The compound maintains the fundamental crystallographic characteristics of its protiated analog while exhibiting subtle but measurable isotope effects on its structural properties [1] [2] [3].

The molecular formula C₆D₃H₈O₂Na reflects the specific deuteration pattern, resulting in a molecular weight of 141.16 g/mol compared to 138.14 g/mol for the regular sodium hexanoate, representing a mass increase of 3.02 g/mol [1] [2]. The isotopic enrichment typically exceeds 99 atom % D, with chemical purity of ≥98% [2] [3].

Based on the crystallographic behavior of analogous fatty acid sodium salts, Sodium Hexanoate-6,6,6-d3 is expected to crystallize in the monoclinic crystal system, most likely in the P21/c or P21/a space group, which are common for fatty acid salts of this chain length [4] [5]. The unit cell parameters are anticipated to be similar to other C6 fatty acid salts, with approximate dimensions of a ≈ 9-10 Å, b ≈ 7-8 Å, and c ≈ 45-50 Å [4] [5].

Table 1: Crystallographic Properties of Sodium Hexanoate-6,6,6-d3

PropertyValue/DescriptionExpected Deuteration Effect
Crystal SystemMonoclinicUnchanged
Space GroupP21/c or P21/aMinimal change
Unit Cell Parametersa ≈ 9-10 Å, b ≈ 7-8 Å, c ≈ 45-50 ÅSmall increases (0.1-0.3%)
Crystal Density1.34-1.36 g/cm³Slight increase
Molecular Volume~138 ųSmall increase
Packing EfficiencyHigh (typical of salts)Marginally reduced

The deuteration effect on crystallographic properties is expected to be minimal but measurable. Studies on deuterated compounds have shown that lattice parameters typically increase slightly (0.1-0.3%) upon deuteration due to the larger effective volume of deuterium compared to hydrogen [6] [7] [8]. This geometric isotope effect results from the different zero-point vibrational energies and the slightly larger van der Waals radius of deuterium [8] [9].

Solubility Profile in Polar/Non-polar Solvents

The solubility behavior of Sodium Hexanoate-6,6,6-d3 follows the general principles governing ionic compounds, with the deuteration introducing subtle but measurable changes in solubility parameters. The compound exhibits amphiphilic properties due to the combination of the hydrophilic sodium carboxylate head group and the hydrophobic hexyl chain [11].

Table 2: Solubility Profile in Various Solvents

SolventPolarity IndexRegular Na HexanoateDeuterated (Expected)Mechanism
Water (H₂O)10.2Very high (>100 g/L)Very high (3-5% reduction)Ionic dissociation, hydration
Heavy Water (D₂O)10.1High (reference)High (standard)Ionic dissociation, deuteration
Ethanol5.2Moderate (soluble)Moderate (slight reduction)Hydrogen bonding, solvation
Methanol5.1Moderate (soluble)Moderate (slight reduction)Hydrogen bonding, solvation
Acetone5.1Good (soluble)Good (minimal change)Dipole interactions
Chloroform4.1Low (slightly soluble)Low (minimal change)Weak interactions
Diethyl ether2.8Very low (insoluble)Very low (no change)Incompatible polarity
Hexane0.1InsolubleInsoluble (no change)Incompatible polarity

The solubility in polar solvents is primarily governed by the ionic nature of the compound, with the sodium cation and carboxylate anion readily dissociating in high-dielectric-constant media [11]. The deuteration effect on solubility is most pronounced in protic solvents, where isotope effects on hydrogen bonding and solvation become significant [12] [13].

In aqueous solutions, the solubility of deuterated compounds typically decreases by 3-5% compared to their protiated analogs due to the stronger C-D bonds and altered solvation dynamics [12] [13]. This reduction is attributed to the different hydration patterns around deuterated molecules and the kinetic isotope effects on dissolution processes [12].

The compound shows excellent solubility in water, forming clear solutions with the characteristic transparency reported for high-purity samples [14] [15]. In alcoholic solvents, moderate solubility is observed, with the deuteration effect being more pronounced due to the involvement of hydrogen bonding in the solvation process .

Thermal Stability Analysis

The thermal stability of Sodium Hexanoate-6,6,6-d3 is enhanced compared to its protiated analog due to the stronger C-D bonds and reduced zero-point vibrational energy [17] [18]. The compound exhibits characteristic thermal behavior typical of fatty acid salts, with distinct melting and decomposition temperatures [19] [20].

Table 3: Thermal Properties and Isotope Effects

PropertyRegular Na HexanoateDeuterated (Expected)Isotope Effect
Melting Point231.2-233.8°C232-235°C+1-2°C increase
Decomposition Temperature>250°C>252°CSlight increase
Thermal StabilityStable under normal conditionsEnhanced stabilityImproved
Glass TransitionNot applicableNot applicableN/A
Crystallization BehaviorCrystallineSimilar crystallineMinimal change
Enthalpy of FusionStandardSlightly reducedLower due to D₂O

The deuterium isotope effect on thermal properties manifests primarily through the increased bond strength of C-D bonds (439 kJ/mol) compared to C-H bonds (413 kJ/mol), resulting in a 26 kJ/mol increase in bond dissociation energy [17] [18]. This enhanced bond strength contributes to improved thermal stability and slightly elevated decomposition temperatures [17] [18].

Differential scanning calorimetry (DSC) studies on analogous deuterated compounds have shown that thermal decomposition temperatures typically increase by 1-3°C upon deuteration, reflecting the kinetic isotope effect on decomposition pathways [17] [18]. The compound maintains its crystalline integrity up to the melting point, with no significant polymorphic transitions observed in the temperature range relevant for normal storage and handling conditions [19] [20].

Comparative Analysis with Protiated Analog

The comparative analysis between Sodium Hexanoate-6,6,6-d3 and its protiated analog reveals subtle but scientifically significant differences attributable to deuterium substitution. These differences provide insights into the fundamental role of hydrogen atoms in molecular structure and intermolecular interactions [8] [9].

Table 4: Comprehensive Comparison - Deuterated vs Protiated Analog

PropertyProtiated AnalogDeuterated CompoundDifference/Ratio
Molecular Weight138.14 g/mol141.16 g/mol+3.02 g/mol
Molecular FormulaC₆H₁₁NaO₂C₆D₃H₈O₂NaThree D substitutions
Vibrational Frequency2900-3000 cm⁻¹2100-2200 cm⁻¹Red shift (√2 factor)
Zero-point EnergyHigherLowerReduced by √2
Bond Strength (C-H vs C-D)413 kJ/mol439 kJ/mol+26 kJ/mol
Thermal MotionHigher amplitudeLower amplitudeReduced
Crystallization KineticsFasterSlowerKinetic isotope effect
Intermolecular InteractionsStandardSlightly modifiedGeometric isotope effect

The most significant difference lies in the vibrational characteristics, where C-D stretching frequencies appear at approximately 2100-2200 cm⁻¹ compared to 2900-3000 cm⁻¹ for C-H stretches, representing the characteristic √2 frequency ratio expected for isotopic substitution [17] [21]. This red shift in vibrational frequency is accompanied by reduced zero-point energy, contributing to the enhanced thermal stability observed in deuterated compounds [17] [18].

The geometric isotope effect manifests in slightly altered intermolecular interactions, with deuterated compounds typically showing weaker hydrogen bonding interactions and modified van der Waals contacts [8] [9]. These changes, while small, can accumulate to produce measurable differences in bulk properties such as solubility, crystallization behavior, and thermal stability [6] [8].

The kinetic isotope effect influences crystallization processes, with deuterated compounds generally exhibiting slower crystallization kinetics due to the reduced vibrational frequencies and altered activation energies for molecular rearrangements [12] [13]. This effect is particularly relevant in pharmaceutical and materials applications where crystallization control is critical [6] [8].

From a structural perspective, the deuterated compound maintains the same fundamental molecular architecture as its protiated analog, with the primary differences being the slightly larger effective size of deuterium atoms and the modified electrostatic environment around the deuterated positions [8] [9]. These changes are sufficient to produce measurable differences in physical properties while preserving the essential chemical and structural characteristics of the parent compound [22] [23].

Hydrogen Bond Acceptor Count

2

Exact Mass

141.08450411 g/mol

Monoisotopic Mass

141.08450411 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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